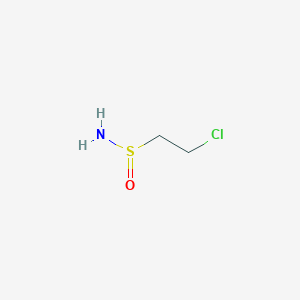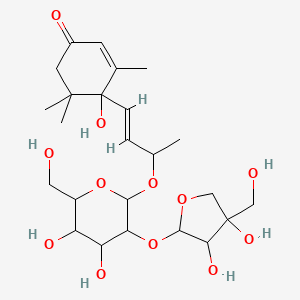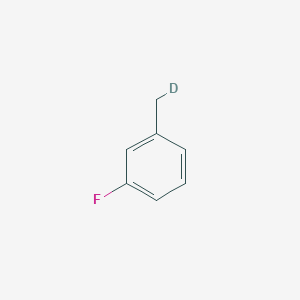
Cetrelix Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
El acetato de Cetrelix se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). El proceso implica los siguientes pasos :
Síntesis en fase sólida: La síntesis comienza con Fmoc-Linker-MBHA-Resin como material de partida. Los aminoácidos con grupos protectores Fmoc se añaden secuencialmente a la resina.
Condensación: HBTU/HOBT o DIC/HOBT se utiliza como agente de condensación para formar enlaces peptídicos.
Desprotección: Los grupos protectores Fmoc se eliminan de forma escalonada.
Acetilación: La resina de decapeptido protectora se somete a acetilación.
Escisión y purificación: El péptido se escinde de la resina y los grupos protectores de las cadenas laterales se eliminan. El producto bruto se purifica mediante cromatografía líquida de alto rendimiento en fase inversa (rHPLC).
Los métodos de producción industrial a menudo implican una tecnología específica de síntesis por microondas para mejorar la eficiencia de condensación y el rendimiento .
Análisis De Reacciones Químicas
El acetato de Cetrelix experimenta diversas reacciones químicas, que incluyen :
Oxidación: El acetato de Cetrelix puede sufrir reacciones de oxidación, particularmente en el residuo de metionina.
Reducción: Las reacciones de reducción pueden ocurrir en los enlaces disulfuro dentro de la estructura del péptido.
Sustitución: Las reacciones de sustitución pueden ocurrir en residuos específicos de aminoácidos, como el reemplazo de átomos de hidrógeno por halógenos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El acetato de Cetrelix tiene una amplia gama de aplicaciones de investigación científica :
Química: Se utiliza en el estudio de la síntesis de péptidos y el desarrollo de antagonistas de la GnRH.
Biología: El acetato de Cetrelix se utiliza para estudiar la regulación de la liberación de gonadotropinas y sus efectos en la fisiología reproductiva.
Medicina: Se utiliza en reproducción asistida para prevenir la ovulación prematura y en el tratamiento de cánceres sensibles a las hormonas.
Industria: El acetato de Cetrelix se utiliza en la industria farmacéutica para la producción de tratamientos de fertilidad y terapias contra el cáncer.
Mecanismo De Acción
El acetato de Cetrelix ejerce sus efectos uniéndose al receptor de la hormona liberadora de gonadotropinas y actuando como un potente inhibidor de la secreción de gonadotropinas . Compete con la GnRH natural por la unión a los receptores de membrana en las células pituitarias, controlando así la liberación de la hormona luteinizante y la hormona foliculoestimulante de forma dependiente de la dosis . Esta inhibición previene la ovulación prematura y reduce la producción de esteroides sexuales .
Comparación Con Compuestos Similares
El acetato de Cetrelix se compara con otros antagonistas de la GnRH como la ganirelix y la degarelix . Si bien todos estos compuestos inhiben la liberación de gonadotropinas, el acetato de Cetrelix es único en su uso específico para prevenir las oleadas prematuras de hormona luteinizante en reproducción asistida . La ganirelix y la degarelix también se utilizan en aplicaciones similares, pero pueden tener diferentes perfiles farmacocinéticos y protocolos de administración .
Compuestos similares incluyen:
Ganirelix: Otro antagonista de la GnRH utilizado en reproducción asistida.
Degarelix: Un antagonista de la GnRH utilizado principalmente en el tratamiento del cáncer de próstata.
El acetato de Cetrelix destaca por su aplicación específica en reproducción asistida y su eficacia para prevenir la ovulación prematura .
Propiedades
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPWPIBESPSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H92ClN17O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)








